20-Dihydro-20-O-phenyl desmycosin
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Overview
Description
20-Dihydro-20-O-phenyl desmycosin is a derivative of the macrolide antibiotic desmycosin. Macrolides are a class of antibiotics characterized by a large macrocyclic lactone ring. This compound is known for its antibacterial properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-Dihydro-20-O-phenyl desmycosin involves the modification of desmycosin. One common method includes the protection of the aldehyde and hydroxyl groups, followed by oxidation and deprotection . The conjugation of various amino acids and peptides with the macrolide aldehyde group can be carried out by direct reductive amination or through binding via oxime using preliminarily obtained derivatives of 2-aminooxy-acetic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve fermentation processes using mutant strains of Streptomyces fradiae, which provide new macrolides as starting materials for chemical modification . These processes are optimized for large-scale production to meet the demand for antibiotic applications.
Chemical Reactions Analysis
Types of Reactions
20-Dihydro-20-O-phenyl desmycosin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of aldehyde groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: DCC (Dicyclohexylcarbodiimide), Pyr-WA (Pyridinium chlorochromate), DMSO (Dimethyl sulfoxide).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Various alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of desmycosin with modified functional groups, enhancing their antibacterial properties .
Scientific Research Applications
20-Dihydro-20-O-phenyl desmycosin has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of new macrolide antibiotics.
Biology: Studied for its interaction with bacterial ribosomes and its ability to inhibit protein synthesis.
Mechanism of Action
The mechanism of action of 20-Dihydro-20-O-phenyl desmycosin involves binding to the bacterial ribosome, specifically in the nascent peptide exit tunnel near the peptidyl transferase center . This binding inhibits bacterial protein synthesis, leading to the suppression of bacterial growth. The compound’s effectiveness depends on its ability to interact with the ribosomal RNA and proteins, which can be affected by mutations in the bacterial ribosome .
Comparison with Similar Compounds
Similar Compounds
- Tylosin
- Desmycosin
- Macrocin
- Lactenocin
- 2’'-O-demethylmacrocin
- 2’'-O-demethyllactenocin
Uniqueness
20-Dihydro-20-O-phenyl desmycosin is unique due to its specific modifications, which enhance its antibacterial properties and improve its bioavailability compared to other macrolides . Its ability to inhibit resistant bacterial strains makes it a valuable compound in the development of new antibiotics .
Properties
CAS No. |
91661-60-8 |
---|---|
Molecular Formula |
C45H71NO14 |
Molecular Weight |
850.0 g/mol |
IUPAC Name |
(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5R,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-phenoxyethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C45H71NO14/c1-11-35-31(24-56-45-43(54-10)42(53-9)39(51)29(6)58-45)21-25(2)17-18-33(47)26(3)22-30(19-20-55-32-15-13-12-14-16-32)41(27(4)34(48)23-36(49)59-35)60-44-40(52)37(46(7)8)38(50)28(5)57-44/h12-18,21,26-31,34-35,37-45,48,50-52H,11,19-20,22-24H2,1-10H3/b18-17+,25-21+/t26-,27+,28-,29-,30+,31-,34-,35-,37+,38+,39-,40-,41-,42-,43-,44+,45?/m1/s1 |
InChI Key |
HZIOKXAJYAYHND-BBJHFRLJSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)C)O)N(C)C)O)CCOC3=CC=CC=C3)C)\C)COC4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCOC3=CC=CC=C3)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Origin of Product |
United States |
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